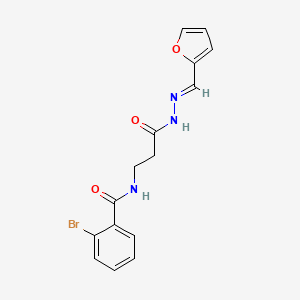

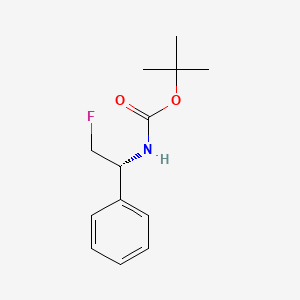

(E)-2-bromo-N-(3-(2-(furan-2-ylmethylene)hydrazinyl)-3-oxopropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was synthesized and characterized through various spectral studies . The ligand upon reaction with Cu(II), Co(II), Ni(II), and Zn(II) acetates yielded complexes with a stoichiometric ratio of 1:2 (M:L) .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was found to exist in a keto form .Chemical Reactions Analysis

The ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), reacts with Cu(II), Co(II), Ni(II), and Zn(II) acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L) .Mecanismo De Acción

Target of action

The primary targets of similar compounds, such as N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, are often metal ions in biological systems . These compounds can interact with various biomolecules like proteins and amino acids .

Mode of action

These compounds often chelate to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .

Pharmacokinetics

Similar compounds have been studied for their binding to human serum albumin, which can impact bioavailability .

Result of action

The in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines of similar compounds was investigated and the data cleared out that the ligand was more potent than the metal complexes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (E)-2-bromo-N-(3-(2-(furan-2-ylmethylene)hydrazinyl)-3-oxopropyl)benzamide in lab experiments include its high potency and selectivity towards cancer cells. This compound has also been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for the development of anticancer drugs. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which makes it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the study of (E)-2-bromo-N-(3-(2-(furan-2-ylmethylene)hydrazinyl)-3-oxopropyl)benzamide. One potential direction is the development of more efficient synthesis methods that can produce this compound in larger quantities and higher purity. Another direction is the optimization of the pharmacokinetic properties of this compound, which can improve its efficacy and reduce its toxicity. Furthermore, the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and viral infections can also be explored.

Métodos De Síntesis

The synthesis of (E)-2-bromo-N-(3-(2-(furan-2-ylmethylene)hydrazinyl)-3-oxopropyl)benzamide involves the reaction between 2-bromo-N-(3-bromo-2-oxopropyl)benzamide and furfural hydrazone in the presence of a catalyst. This reaction results in the formation of this compound as the final product. The purity of the product can be determined using various analytical techniques such as NMR spectroscopy and HPLC.

Aplicaciones Científicas De Investigación

(E)-2-bromo-N-(3-(2-(furan-2-ylmethylene)hydrazinyl)-3-oxopropyl)benzamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Propiedades

IUPAC Name |

2-bromo-N-[3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-3-oxopropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O3/c16-13-6-2-1-5-12(13)15(21)17-8-7-14(20)19-18-10-11-4-3-9-22-11/h1-6,9-10H,7-8H2,(H,17,21)(H,19,20)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGCZUACYVYXRW-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(=O)NN=CC2=CC=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(=O)N/N=C/C2=CC=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2553647.png)

![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553652.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-thienylmethyl)-3-piperidinecarboxamide](/img/structure/B2553654.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2553656.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553659.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2553661.png)

![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2553665.png)

![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553667.png)